molecular formula C7H12BrN3 B1342721 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine CAS No. 562815-07-0

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Cat. No.: B1342721
CAS No.: 562815-07-0
M. Wt: 218.09 g/mol
InChI Key: KPBFPJMTSMYSIP-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C7H12BrN3 and a molecular weight of 218.09 g/mol This compound features a pyrazole ring substituted with bromine and methyl groups, and an ethanamine side chain

Preparation Methods

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate ethanamine derivative. One common method includes the use of propargylic alcohols and N,N-diprotected hydrazines, followed by an acid-catalyzed propargylation and base-mediated cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine include other substituted pyrazoles, such as 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole . These compounds share structural similarities but differ in their substitution patterns and functional groups. The unique combination of bromine and methyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBFPJMTSMYSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599096
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562815-07-0
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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